molecular formula C20H25N3O4 B13889572 7-(3-Amino-5-methyl-1-piperidinyl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid CAS No. 1203651-09-5

7-(3-Amino-5-methyl-1-piperidinyl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

Cat. No.: B13889572
CAS No.: 1203651-09-5
M. Wt: 371.4 g/mol
InChI Key: AVPQPGFLVZTJOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid involves multiple steps, starting from the appropriate quinoline derivative. The key steps include:

    Cyclopropylation: Introduction of the cyclopropyl group to the quinoline ring.

    Methoxylation: Addition of the methoxy group at the 8th position.

    Piperidinylation: Attachment of the (3S,5S)-3-amino-5-methylpiperidin-1-yl group.

    Carboxylation: Introduction of the carboxylic acid group at the 3rd position.

Industrial Production Methods

Industrial production typically involves optimizing these steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the quinoline ring and the carboxylic acid group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have altered biological activities and properties .

Scientific Research Applications

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid is extensively used in scientific research due to its potent antibacterial properties. Its applications include:

    Chemistry: Used as a model compound for studying quinolone antibiotics.

    Biology: Investigated for its effects on bacterial cell walls and DNA replication.

    Medicine: Explored for its potential in treating various bacterial infections, including those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluorinated quinolone with similar antibacterial properties but different spectrum and potency.

    Levofloxacin: Another quinolone antibiotic with a broader spectrum but higher resistance rates.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid is unique due to its nonfluorinated structure, which reduces the risk of certain side effects associated with fluorinated quinolones. Additionally, its potent activity against drug-resistant bacteria makes it a valuable compound in the fight against antibiotic resistance .

Properties

IUPAC Name

7-(3-amino-5-methylpiperidin-1-yl)-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQPGFLVZTJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111606
Record name 7-(3-Amino-5-methyl-1-piperidinyl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203651-09-5
Record name 7-(3-Amino-5-methyl-1-piperidinyl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203651-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Amino-5-methyl-1-piperidinyl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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